molecular formula C16H14OS B14262236 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one CAS No. 206278-52-6

4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one

Cat. No.: B14262236
CAS No.: 206278-52-6
M. Wt: 254.3 g/mol
InChI Key: JYHPSUADILZASS-UHFFFAOYSA-N
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Description

4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one is an organic compound with a unique structure that includes both phenyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one can be achieved through several methods. One common approach involves the three-component coupling of aldehydes, malononitrile, and thiols in the presence of bases and Lewis acids. For example, triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, piperidine, and tetrabutylammonium hydroxide have been used as bases, while ZnCl2, silica nanoparticles, KF–Al2O3, and TBAF have been employed as Lewis acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(phenylsulfanyl)but-3-en-2-one involves its interaction with various molecular targets. For example, it can act as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . The compound’s reactivity with nucleophiles and electrophiles also plays a significant role in its mechanism of action.

Comparison with Similar Compounds

Properties

CAS No.

206278-52-6

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

4-phenyl-3-phenylsulfanylbut-3-en-2-one

InChI

InChI=1S/C16H14OS/c1-13(17)16(12-14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

JYHPSUADILZASS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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